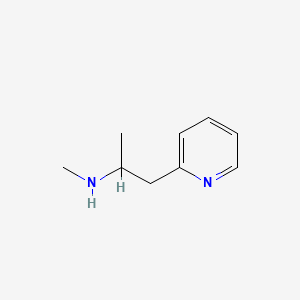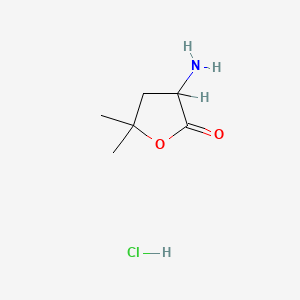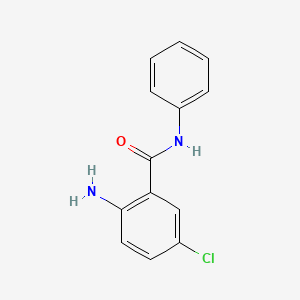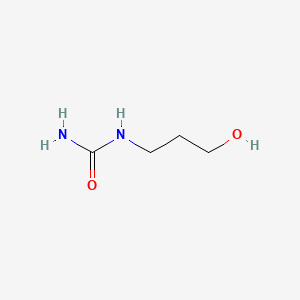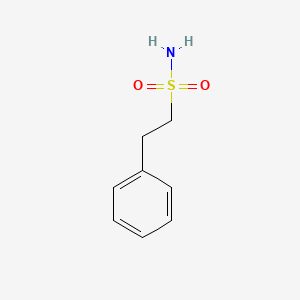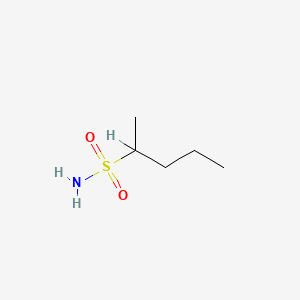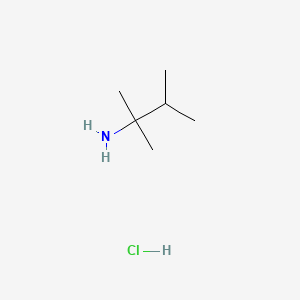
7-Bromo-5-chloroquinolin-8-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including 7-Bromo-5-chloroquinolin-8-ol, often involves multi-step processes. For instance, 7-bromo-5,8-dimethylisoquinoline, a related compound, can be selectively synthesized by the bromination of 5,8-dimethylisoquinoline, which is obtained from p-xylene as a starting material. This process can further proceed to give 7-amino derivatives via reaction with ammonia and various 7-anilino derivatives through palladium-catalyzed coupling reactions with anilines (Nagao et al., 2007).
Molecular Structure Analysis
Structural analysis of 7-Bromoquinolin-8-ol, a compound similar to this compound, reveals that bromination occurs at the 7-position of the 8-hydroxyquinoline derivative. The compound exhibits intermolecular and weak intramolecular O-H...N hydrogen bonds, leading to the formation of hydrogen-bonded dimers in the solid state (Collis et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can be complex due to the presence of multiple reactive sites. For example, the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline through a multi-step process exhibits high yields using conventional methods. This transformation demonstrates the compound's reactivity and potential for further functionalization (Krishna, 2018).
Physical Properties Analysis
Vibrational spectroscopic investigations provide insights into the physical properties of this compound. Techniques like Fourier transform infrared (FTIR) and FT-Raman spectroscopy have been used to analyze the fundamental modes of the compound, aiding in the complete vibrational assignment and analysis (Arjunan et al., 2009).
Aplicaciones Científicas De Investigación
Analytical Method Development
- Thin Layer Chromatography (TLC) for Halquinol : A study by Pavithra et al. (2011) developed a simple, rapid, and economical TLC method for identifying and quantifying 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, active ingredients in halquinol, an antimicrobial agent. This method is useful for routine quality control analysis of halquinol in bulk drug powder and pharmaceutical preparations (Pavithra et al., 2011).
Pharmaceutical Analysis
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : Kandepu et al. (2012) developed an RP-HPLC method for the quantification of Halquinol (which contains 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol) in various pharmaceutical dosage forms. This method is characterized by its simplicity, rapidity, and accuracy (Kandepu et al., 2012).
Molecular Characterization and Analysis
- Resonance Raman Spectroscopy : A study by An et al. (2009) utilized resonance Raman spectroscopy to characterize different forms of 8-bromo-7-hydroxyquinoline caged acetate in aqueous solutions, providing insights into the properties and behavior of similar quinoline compounds (An et al., 2009).
- Vibrational Spectroscopic Studies : Arjunan et al. (2009) conducted vibrational spectroscopic investigations on 7-bromo-5-chloro-8-hydroxyquinoline (BCHQ), which involved comparing experimental FTIR and FT-Raman data with theoretical calculations. This research provides a deeper understanding of the compound's structure and vibrational properties (Arjunan et al., 2009).
Corrosion Inhibition
- Density Functional Theory (DFT) for Chloroquine Derivatives : Ogunyemi et al. (2020) investigated the corrosion inhibition potential of chloroquine derivatives, including compounds similar to 7-bromo-5-chloroquinolin-8-ol. This research revealed correlations between the electronic structures of these molecules and their efficiency in inhibiting corrosion (Ogunyemi et al., 2020).
- Synthesis and Evaluation of 8-Hydroxyquinoline Derivatives : Rbaa et al. (2020) synthesized new 8-hydroxyquinoline derivatives and evaluated their effectiveness as acid corrosion inhibitors for mild steel. This study underscores the potential of quinoline compounds in corrosion prevention (Rbaa et al., 2020).
Antimicrobial Research
- In Vitro Activity against Mycobacterium Tuberculosis : A study by Hongmanee et al. (2006) found that cloxyquin (5-chloroquinolin-8-ol) exhibited significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains (Hongmanee et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-5-chloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJQQSUBKRASQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227236 | |
| Record name | 8-Quinolinol, 7-bromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7640-33-7 | |
| Record name | 5-Chloro-7-bromo-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7640-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-chloro-8-quinolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinol, 7-bromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-5-chloroquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-BROMO-5-CHLORO-8-QUINOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC7DGV5BTR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical challenges were addressed in the study concerning CLBQ14, and what solutions were proposed?
A1: The research article aimed to develop a reliable and sensitive method for quantifying CLBQ14 in biological samples for pharmacokinetic studies []. The authors achieved this by developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This approach provides the sensitivity and selectivity needed to accurately measure CLBQ14 concentrations, even at low levels, which is crucial for understanding the compound's behavior in living organisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)

